molecular formula C26H32N4O5S2 B2943232 4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 899217-87-9

4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2943232
CAS No.: 899217-87-9
M. Wt: 544.69
InChI Key: FMDGIMAISDISHB-SGEDCAFJSA-N
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Description

4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including a cyclohexyl(methyl)sulfamoyl group and a benzothiazolylidene moiety. The presence of these diverse functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzamide core, followed by the introduction of the cyclohexyl(methyl)sulfamoyl group and the benzothiazolylidene moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products depend on the specific functional groups targeted during the reaction.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically target the carbonyl or sulfonamide groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzamide or benzothiazolylidene moieties. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazolylidene moiety may yield sulfoxides or sulfones, while reduction of the benzamide group could produce amines.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

    Biology: The compound’s structural features may enable it to interact with biological macromolecules, such as proteins or nucleic acids. This makes it a potential candidate for studying enzyme inhibition, protein-ligand interactions, or nucleic acid binding.

    Medicine: Due to its potential biological activity, this compound could be explored for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific target and the nature of the interaction.

Comparison with Similar Compounds

4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be compared with other similar compounds, such as:

    Benzamides: These compounds share the benzamide core but may lack the additional functional groups present in the target compound. This makes them less versatile for certain applications.

    Benzothiazoles: Compounds with a benzothiazole moiety may exhibit similar biological activities but may not have the same chemical reactivity due to the absence of the sulfonamide and acetamido groups.

The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O5S2/c1-18(31)27-20-11-14-23-24(17-20)36-26(30(23)15-16-35-3)28-25(32)19-9-12-22(13-10-19)37(33,34)29(2)21-7-5-4-6-8-21/h9-14,17,21H,4-8,15-16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDGIMAISDISHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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